4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one
Description
Structure
3D Structure
Properties
CAS No. |
871131-52-1 |
|---|---|
Molecular Formula |
C11H7N3O2 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
4-aminochromeno[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C11H7N3O2/c12-10-8-9(13-5-14-10)6-3-1-2-4-7(6)16-11(8)15/h1-5H,(H2,12,13,14) |
InChI Key |
ANSYCHQJSHLCLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=NC=N3)N)C(=O)O2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 5h Chromeno 4,3 D Pyrimidin 5 One and Its Structural Analogs
Conventional Synthetic Routes to Chromenopyrimidinone Systems
Traditional synthetic routes to the chromenopyrimidinone core rely on well-established chemical transformations, primarily involving condensation and cyclization reactions. These methods, while often requiring multiple steps, provide reliable access to the fundamental heterocyclic structure.
The assembly of the chromenopyrimidinone scaffold frequently begins with precursors like 4-hydroxycoumarin (B602359) or salicylaldehyde (B1680747). One classical approach involves the condensation of 4-hydroxycoumarin with reagents such as urea (B33335) or its derivatives. researchgate.net This type of reaction typically requires heat and sometimes a catalytic amount of acid to drive the cyclization that forms the pyrimidine (B1678525) ring fused to the chromenone core. For instance, the one-pot condensation of 4-hydroxycoumarin with arylglyoxals and ureas can yield related fused heterocyclic systems, demonstrating the utility of coumarins as building blocks. researchgate.net
Another fundamental strategy starts with salicylaldehydes, which undergo condensation with active methylene (B1212753) compounds (like malonates or cyanoacetates) and a nitrogen-containing component to build the fused system. researchgate.net A Knoevenagel condensation between salicylaldehyde and an active methylene compound typically forms a 2-oxo-2H-chromene intermediate, which can then be further elaborated. nih.gov
Multi-step syntheses offer a controlled, stepwise approach to constructing the target molecule, allowing for the isolation and purification of intermediates. A common strategy involves the initial synthesis of a substituted chromene or coumarin (B35378), followed by a series of functional group transformations and a final cyclization step to form the pyrimidine ring. scirp.org
For example, a synthetic route to the isomeric 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine begins with the preparation of a 2-amino-4H-chromene-3-carbonitrile intermediate from a substituted salicylaldehyde and malononitrile. scirp.orgscirp.org This intermediate's amino group is then transformed into an imidate using ethyl orthoformate. The final pyrimidine ring is constructed through aza-annulation by reacting the imidate with hydrazine (B178648). scirp.org This sequence of creating a key intermediate followed by a ring-closing cyclization is a hallmark of multi-step heterocyclic synthesis. nih.gov Such methods provide versatility, as modifications can be introduced at various stages to produce a range of structural analogs. acs.org
Advanced and Efficient Synthetic Strategies
To overcome the limitations of conventional methods, such as long reaction times and harsh conditions, advanced synthetic strategies have been developed. These include one-pot multicomponent reactions and microwave-assisted protocols, which significantly enhance synthetic efficiency.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single vessel to form a complex product in one step, incorporating structural elements from each starting material. researchgate.net This approach offers high atom economy, minimizes waste, and simplifies purification procedures.
The synthesis of chromeno[4,3-d]pyrimidinone derivatives has been successfully achieved using a one-pot, three-component reaction. In a representative example, salicylaldehyde, a 1,3-dicarbonyl compound, and 2-aminobenzimidazole (B67599) are reacted in the presence of a catalytic amount of piperidine (B6355638) in acetic acid. researchgate.net The proposed mechanism involves the initial in-situ formation of a coumarin derivative, which subsequently condenses with the amino-heterocycle to yield the final fused product. researchgate.net Similarly, chromeno[4,3-b]pyrrol-4(1H)-ones are assembled via a sequential MCR and intramolecular cyclization strategy, highlighting the power of MCRs to rapidly build complex scaffolds. nih.gov
Table 1: One-Pot Synthesis of Chromeno[4,3-b]pyridin-5-one Derivatives researchgate.net Reaction Conditions: 4-Chloro-3-formyl coumarin (1 mmol), active methylene compound (1.2 mmol), Et3N (catalyst), NH4OAc (2 mmol) in EtOH at 60 °C for 2 hours.
| Active Methylene Compound | Product | Yield (%) |
| Malononitrile | 2-Amino-5-oxo-5H-chromeno[4,3-b]pyridine-3-carbonitrile | 90 |
| Ethyl cyanoacetate | Ethyl 2-amino-5-oxo-5H-chromeno[4,3-b]pyridine-3-carboxylate | 85 |
| Indane-1,3-dione | Indeno[1,2-b]chromeno[3,4-e]pyridine-5,7-dione | 88 |
| Barbituric acid | Pyrimido[4,5-b]chromeno[3,4-e]pyridine-2,4,6(1H,3H,5H)-trione | 82 |
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purities compared to conventional heating methods. eurekaselect.comnih.gov The uniform and rapid heating provided by microwave irradiation can efficiently drive reactions toward completion. researchgate.net
This technology has been successfully applied to the synthesis of various chromene-fused pyrimidines. um.edu.mynih.govnih.gov For instance, a microwave-promoted, solvent-free, multicomponent reaction of 3-formylchromones, amines, and paraformaldehyde delivers 5H-chromeno[2,3-d]pyrimidin-5-one derivatives in excellent yields. nih.govresearchgate.net In another example, the synthesis of N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine utilized microwave heating in two of the five synthetic steps, demonstrating its utility in multi-step protocols. mdpi.com The reaction of 2-amino-4H-chromenes to form imidates was efficiently conducted under microwave irradiation at 110-140°C, reducing the reaction time to 60 minutes. scirp.orgscirp.org
Table 2: Microwave-Assisted Synthesis of 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine Analogs scirp.org
| Starting Chromene (R group) | Imidate Intermediate Yield (%) | Final Product Yield (%) |
| 8-Methoxy | 73 | 90 |
| 7-Methoxy | 75 | 85 |
| Benzo[h] fused | 68 | 88 |
| 7-(Diethylamino) | 71 | 59 |
Derivatization Strategies for Enhancing Molecular Diversity
Once the core 4-Amino-5H-chromeno[4,3-d]pyrimidin-5-one scaffold is synthesized, derivatization is a key strategy for creating a library of related compounds for structure-activity relationship studies. The primary site for such modifications is the 4-amino group.
Standard chemical transformations can be applied to this primary amine. For instance, it can be acylated by reacting with various acid chlorides or anhydrides, or it can undergo condensation with aldehydes and ketones to form Schiff bases (imines). mdpi.com These imines can serve as intermediates for further reactions or as final products themselves. For example, a series of N-benzylidene derivatives of the related 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine were synthesized by condensing the amino group with various substituted benzaldehydes. mdpi.com
Another strategy, analogous to methods used for other amino-azaheterocycles, involves converting the amino group into a better leaving group, such as by forming a carbamate, which can then be displaced by other amines or nucleophiles. nih.gov This allows for the introduction of a wide array of substituents at the 4-position, significantly enhancing the molecular diversity of the compound series.
Amination and Imino Group Introduction
The construction of the pyrimidine ring fused to the chromene skeleton frequently begins with a 2-amino-4H-chromene precursor. A common and effective strategy involves the introduction of an imino group, which then serves as a key electrophilic center for cyclization to form the desired heterocyclic system.
A widely employed method starts with the 2-amino-4H-chromene-3-carbonitrile platform. scirp.org The synthesis proceeds in a sequential manner:
Imidate Formation: The 2-amino group of the chromene is transformed into an N-acylimidate. This is typically achieved by reacting the starting chromene with an orthoformate, such as ethyl orthoformate, in the presence of a catalytic amount of acid. mdpi.com Microwave-assisted heating can be used to accelerate this step. scirp.orgmdpi.com The resulting imidate is often insoluble in the reaction mixture, allowing for simple isolation by filtration. scirp.orgmdpi.com
Aza-annulation with Hydrazine: The intermediate imidate is then treated with hydrazine. mdpi.com This step, known as aza-annulation, involves the nucleophilic attack of hydrazine on the imidate carbon, leading to cyclization and the formation of the fused pyrimidine ring. This reaction typically proceeds at room temperature in a solvent like ethanol, yielding the 4-imino-chromeno[2,3-d]pyrimidin-3-amine structure. scirp.orgmdpi.com The resulting imino group can exist in tautomeric equilibrium with an amino form.
This synthetic route allows for molecular diversity, as various substituents can be present on the initial chromene ring, leading to a range of analogs. scirp.org
Table 1: Synthesis of 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine Analogs
| Starting Material (Substituent R) | Intermediate | Reaction Conditions | Final Product | Overall Yield (%) | Reference |
| 8-Methoxy | Ethyl N-(3-cyano-8-methoxy-4H-chromen-2-yl)formimidate | 1. Ethyl orthoformate, Acetic acid, MW, 110°C 2. Hydrazine, EtOH, rt | 3-amino-8-methoxy-4-imino-chromeno[2,3-d]pyrimidine | 54 | scirp.org |
| 7-Methoxy | Ethyl N-(3-cyano-7-methoxy-4H-chromen-2-yl)formimidate | 1. Ethyl orthoformate, Acetic acid, MW, 140°C 2. Hydrazine, EtOH, rt | 3-amino-7-methoxy-4-imino-chromeno[2,3-d]pyrimidine | 59 | scirp.org |
| Benzo[h] | Ethyl N-(3-cyano-4H-benzo[h]chromen-2-yl)formimidate | 1. Ethyl orthoformate, Acetic acid, MW, 110°C 2. Hydrazine, EtOH, rt | 3-amino-4-imino-benzo[h]chromeno[2,3-d]pyrimidine | 81 | scirp.org |
| 8-Hydroxy | 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine | Not specified | Not applicable | Not specified | nih.gov |
Reduction and Substitution Reactions for Analog Generation
Once the core chromenopyrimidine structure is synthesized, it can serve as a versatile precursor for generating a wide array of structural analogs through substitution reactions. The amino and imino groups on the pyrimidine ring are particularly amenable to further functionalization.
For instance, the 3-amino-4-imino-chromeno[2,3-d]pyrimidine scaffold can undergo condensation reactions with various electrophilic reagents. nih.gov
Reaction with Aldehydes: Condensation with aromatic aldehydes can lead to the formation of Schiff bases, where the exocyclic amino group is converted into an imine. For example, reacting the parent compound with 2-hydroxybenzaldehyde yields the corresponding 3-(2-hydroxybenzylideneamino) derivative. nih.gov
Reaction with Active Methylene Compounds: Treatment with active methylene compounds like ethyl acetoacetate (B1235776) or ethyl benzoylacetate can lead to the formation of new, larger heterocyclic rings. This reaction results in the construction of a triazepine ring fused to the pyrimidine, creating complex polycyclic systems such as chromeno[2,3-d]pyrimido[1,6-b] scirp.orgnih.govnih.govtriazepinones. nih.gov
Reaction with Hydrazonyl Halides: A variety of triazine derivatives can be prepared by reacting the amino-imino precursor with different hydrazonyl halides. nih.gov
These substitution reactions demonstrate the utility of the chromenopyrimidine core as a building block for creating libraries of structurally diverse compounds for further investigation.
Table 2: Examples of Analog Generation from a Chromenopyrimidine Precursor
| Reagent | Resulting Structure | Product Class | Reference |
| 2-Hydroxybenzaldehyde | 3-(2-Hydroxybenzylideneamino)-4-imino-chromeno[2,3-d]pyrimidin-8-ol | Schiff Base | nih.gov |
| Ethyl acetoacetate | 11-Hydroxy-2,13-dimethyl-4-phenyl-3H,14H-chromeno[2,3-d]pyrimido[1,6-b] scirp.orgnih.govnih.govtriazepin-2(3H)-one | Fused Triazepinone | nih.gov |
| Ethyl benzoylacetate | 11-Hydroxy-13-methyl-2,4-diphenyl-3H,14H-chromeno[2,3-d]pyrimido[1,6-b] scirp.orgnih.govnih.govtriazepin-2(3H)-one | Fused Triazepinone | nih.gov |
| N-Aryl-C-ethoxycarbonylhydrazonoyl chloride | 10-Hydroxy-12-methyl-13-phenyl-2-aryl-2H,13H-chromeno[2,3-d]pyrimido[1,6-b] scirp.orgnih.govnih.govtriazin-3(4H)-one | Fused Triazine | nih.gov |
Incorporation of Specific Moieties (e.g., Phosphonates) for Targeted Activity
To enhance or modify the biological activity of the core structure, specific functional groups can be incorporated. The α-aminophosphonate moiety is a well-known pharmacophore, and its introduction can produce analogs with targeted activities. nih.govnih.gov
The most common method for synthesizing α-aminophosphonates is the Kabachnik–Fields reaction . nih.gov This is a one-pot, three-component condensation of:
An amine
A carbonyl compound (aldehyde or ketone)
A phosphite (B83602) source (e.g., triphenylphosphite or diethylphosphite)
While not demonstrated directly on the this compound scaffold in the reviewed literature, this methodology is broadly applicable to primary or secondary amines. An amino-functionalized chromenopyrimidine could serve as the amine component in this reaction. The general procedure involves stirring the amine, an appropriate aldehyde, and the phosphite in a suitable solvent, sometimes with a catalyst like lithium perchlorate, to yield the corresponding α-aminophosphonate derivative. nih.govnih.gov This approach allows for the attachment of a phosphonate (B1237965) group, which can act as a phosphate (B84403) mimic and interact with biological targets. nih.gov
The structure-activity relationship of resulting compounds often shows that the nature of the phosphonate ester (e.g., diphenyl vs. diethyl) can significantly influence biological potency. nih.gov
Table 3: Illustrative Synthesis of α-Aminophosphonates via Kabachnik-Fields Reaction
Biological Activity Spectrum of 4 Amino 5h Chromeno 4,3 D Pyrimidin 5 One Derivatives
Anticancer and Antiproliferative Activities
The quest for novel anticancer agents has led to the extensive investigation of 4-Amino-5H-chromeno[4,3-d]pyrimidin-5-one derivatives. These compounds have shown promising results in inhibiting the growth of a variety of human tumor cell lines and have demonstrated selective cytotoxicity towards cancer cells.
Evaluation Against Various Human Tumor Cell Lines
Studies have systematically evaluated the in vitro anticancer activity of this compound derivatives against a panel of human cancer cell lines. Research has shown that these compounds exhibit cytotoxic effects against lung cancer (A549), prostate cancer (DU-145, PC-3), cervical cancer (HeLa), breast cancer (MCF-7, MDA-MB-231, MDA-MB-468), colon cancer (HCT-116, Caco2), and liver cancer (HepG-2, Huh7 D12) cell lines. scirp.orgscirp.orgmdpi.comresearchgate.net
For instance, a series of dialkyl (4-amino-5H-chromeno[2,3-d]pyrimidin-5-yl)phosphonates were synthesized and tested for their ability to inhibit the growth of A549, DN-145, PC3, HeLa, and MCF7 tumor cell lines. mdpi.com Among these, dimethyl (4-amino-5H-chromeno[2,3-d]pyrimidin-5-yl)phosphonate was identified as a particularly promising antitumor agent. mdpi.com Another study highlighted a derivative, (3E) 3-N-(2-hydroxyphenylmethylidene)amino-4-imino-9-methoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine, which displayed significant sub-micromolar cytotoxic activity against Huh7 D12, Caco2, MDA-MB-231, MDA-MB-468, HCT116, PC3, and MCF7 cell lines. mdpi.com
Furthermore, certain 4H-chromeno[2,3-d]pyrimidin-4-one derivatives have been identified as inducers of cellular senescence in human melanoma A375 cells, suggesting a novel mechanism for their antiproliferative effects. nih.gov
Anticancer Activity of this compound Derivatives Against Various Human Tumor Cell Lines
| Cell Line | Cancer Type | Derivative Type | Key Findings |
|---|---|---|---|
| A549 | Lung Cancer | Dialkyl (4-amino-5H-chromeno[2,3-d]pyrimidin-5-yl)phosphonates | Inhibition of tumor cell growth. mdpi.com |
| DU-145, PC-3 | Prostate Cancer | Dialkyl (4-amino-5H-chromeno[2,3-d]pyrimidin-5-yl)phosphonates, (3E) 3-N-(2-hydroxyphenylmethylidene)amino-4-imino-9-methoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine | Inhibition of tumor cell growth. mdpi.com |
| HeLa | Cervical Cancer | Dialkyl (4-amino-5H-chromeno[2,3-d]pyrimidin-5-yl)phosphonates | Inhibition of tumor cell growth. mdpi.com |
| MCF-7 | Breast Cancer | Dialkyl (4-amino-5H-chromeno[2,3-d]pyrimidin-5-yl)phosphonates, (3E) 3-N-(2-hydroxyphenylmethylidene)amino-4-imino-9-methoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine | Cytotoxic effects and inhibition of tumor cell growth. scirp.orgscirp.orgmdpi.com |
| HCT-116 | Colon Cancer | (3E) 3-N-(2-hydroxyphenylmethylidene)amino-4-imino-9-methoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine | Cytotoxic effects. scirp.orgscirp.orgmdpi.com |
| HepG-2 | Liver Cancer | 3-(benzylidenamino)-5-(4-bromophenyl)-4-imino-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine-8-ol | Cytotoxic effects. mdpi.com |
| Huh7 D12 | Liver Cancer | (3E) 3-N-(2-hydroxyphenylmethylidene)amino-4-imino-9-methoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine | Sub-micromolar cytotoxic activity. mdpi.com |
| Caco2 | Colon Cancer | (3E) 3-N-(2-hydroxyphenylmethylidene)amino-4-imino-9-methoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine | Sub-micromolar cytotoxic activity. mdpi.com |
| MDA-MB-231, MDA-MB-468 | Breast Cancer | (3E) 3-N-(2-hydroxyphenylmethylidene)amino-4-imino-9-methoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine | Sub-micromolar cytotoxic activity. mdpi.com |
Analysis of Selective Cytotoxic Effects on Cancer vs. Normal Cells
A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing harm to normal, healthy cells. Several studies have investigated the selective cytotoxicity of this compound derivatives.
One notable study reported on a series of 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amines. Among the synthesized compounds, one derivative, in particular, demonstrated micromolar cytotoxic activity against a panel of seven tumor cell lines while exhibiting no toxicity towards normal diploid skin fibroblasts (IC50 > 25 μM). scirp.orgscirp.org This selectivity is a highly desirable characteristic for a potential anticancer drug candidate.
Similarly, research on 4H-chromeno[2,3-d]pyrimidin-4-one derivatives that induce senescence in melanoma cells also noted that these compounds did not show serious cytotoxicity against normal cells. nih.gov This suggests that these derivatives may have a favorable therapeutic window. Another derivative, (3E) 3-N-(2-hydroxyphenylmethylidene)amino-4-imino-9-methoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine, also showed no toxicity on fibroblasts while being effective against several tumor cell lines. mdpi.com
Antimicrobial Properties
In addition to their anticancer potential, derivatives of this compound have been explored for their antimicrobial activities. These compounds have shown efficacy against both bacteria and fungi.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Organisms
The antibacterial properties of these derivatives have been tested against a range of pathogenic bacteria. Studies have demonstrated their activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.netmdpi.com
For example, a series of novel 5-(2,3,4,5-tetrahydro-1H-chromeno[2,3-d]pyrimidin-5-yl)pyrimidione derivatives were synthesized and showed significant in vitro antibacterial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.net The chromene scaffold itself is known to be present in natural products with biological activities, and synthetic chromeno-pyrimidine derivatives have been specifically noted for their antibacterial properties. scirp.org
Antibacterial Activity of this compound Derivatives
| Bacterial Strain | Gram Stain | Derivative Type | Key Findings |
|---|---|---|---|
| Bacillus subtilis | Gram-Positive | 5-(2,3,4,5-tetrahydro-1H-chromeno[2,3-d]pyrimidin-5-yl)pyrimidione derivatives | Significant in vitro antibacterial activity. researchgate.net |
| Staphylococcus aureus | Gram-Positive | 5-(2,3,4,5-tetrahydro-1H-chromeno[2,3-d]pyrimidin-5-yl)pyrimidione derivatives, 7-amino-4-methylcoumarin | Significant in vitro antibacterial activity. researchgate.netmdpi.com |
| Escherichia coli | Gram-Negative | 5-(2,3,4,5-tetrahydro-1H-chromeno[2,3-d]pyrimidin-5-yl)pyrimidione derivatives | Significant in vitro antibacterial activity. researchgate.net |
| Pseudomonas aeruginosa | Gram-Negative | 5-(2,3,4,5-tetrahydro-1H-chromeno[2,3-d]pyrimidin-5-yl)pyrimidione derivatives | Significant in vitro antibacterial activity. researchgate.net |
| Bacillus cereus | Gram-Positive | Not explicitly tested with this compound derivatives in provided sources. | N/A |
Antifungal Activities
The antifungal potential of chromeno[4,3-b]pyridin-5-one derivatives, which are structurally related to the core compound, has been investigated. One study designed and synthesized a series of these derivatives and tested their activity against several plant pathogenic fungi. The results indicated that many of these compounds were effective, particularly against Alternaria alternata and Alternaria solani, and to a lesser extent against Botrytis cinerea and Fusarium oxysporum. bohrium.com The structure-activity relationship suggested that the nature of the side chain at the C-7 position significantly influences the antifungal activity. bohrium.com
Other related coumarin (B35378) derivatives have also demonstrated broad-spectrum antifungal activity against these same four plant pathogenic fungi. mdpi.com This suggests that the chromenone backbone is a promising scaffold for the development of new antifungal agents.
Antiviral Activities, Including Potential Against Viral Infections (e.g., SARS-CoV-2)
The emergence of new viral threats has spurred research into novel antiviral compounds. The 4H-chromen-4-one scaffold, a core component of the title compound's structure, has been investigated for its potential antiviral effects, including against SARS-CoV-2.
Computational and in vitro studies have explored flavonoids containing the 4H-chromen-4-one scaffold as potential inhibitors of SARS-CoV-2. nih.gov These studies have focused on key viral targets such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). nih.gov One such flavonoid, isoginkgetin, which contains the 4H-chromen-4-one scaffold, demonstrated notable inhibitory potency against SARS-CoV-2 in vitro. nih.gov While this research is on a related class of compounds, it highlights the potential of the chromenone core in the development of antiviral therapies. The broader class of chromene derivatives has been reported to possess anti-HIV activity as well. nih.gov
Other Significant Pharmacological Activities
Derivatives of the this compound scaffold have demonstrated a broad range of pharmacological activities beyond their primary therapeutic targets. These include anti-inflammatory, antioxidant, anticoagulant, antidiabetic, urease inhibitory, and analgesic properties, highlighting the versatility of this chemical structure in drug discovery.
Certain chromeno-pyrimidine derivatives have been investigated for their anti-inflammatory effects. The fusion of chromene and pyrimidine (B1678525) rings is a key feature in a variety of compounds that exhibit significant biological activities, including anti-inflammatory properties. scirp.orgscirp.org The structural diversity of these derivatives allows for modulation of their anti-inflammatory activity, making them promising candidates for the development of new anti-inflammatory agents. Further research into the specific mechanisms of action is ongoing to fully elucidate their therapeutic potential.
Several studies have highlighted the antioxidant potential of chromeno[4,3-d]pyrimidin-5-one derivatives. The ability of these compounds to scavenge free radicals is a key aspect of their antioxidant capacity.
In one study, a series of 9-substituted aryl derivatives of pyrimidinone were synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging assay. Two compounds in particular, 4d and 4j , demonstrated remarkable antioxidant activity, with scavenging percentages of 89.2 ± 0.018 and 85.2 ± 0.025 respectively, when compared to the standard, ascorbic acid (91.4 ± 0.021).
Another investigation focused on two specific chromeno-pyrimidine derivatives, CP-1 (5-(7-bromo-2,4-dioxo-1,3,4,5-tetrahydro-2H-chromeno[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione) and CP-2 (8,9-dihydroxy-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione). kg.ac.rs Compound CP-2 exhibited exceptional antioxidant efficacy, with a 92% activity at a concentration of 25 μM and an IC50 value of 3.5 µM against DPPH radicals. kg.ac.rs This high activity was attributed to the presence of a catechol fragment in its structure. kg.ac.rs Compound CP-1 showed moderate activity with an IC50 of 55.4 µM. kg.ac.rs
Table 1: Antioxidant Activity of Selected Chromeno[4,3-d]pyrimidin-5-one Derivatives
| Compound | Structure | Assay | Activity | Reference |
|---|---|---|---|---|
| 4d | 9-(4-Bromophenyl)-...pyrimidinone | DPPH Radical Scavenging | 89.2 ± 0.018 % | |
| 4j | 9-(4-Nitrophenyl)-...pyrimidinone | DPPH Radical Scavenging | 85.2 ± 0.025 % | |
| CP-1 | 5-(7-bromo-2,4-dioxo-1,3,4,5-tetrahydro-2H-chromeno[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | DPPH Radical Scavenging | IC50 = 55.4 µM | kg.ac.rs |
| CP-2 | 8,9-dihydroxy-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione | DPPH Radical Scavenging | IC50 = 3.5 µM | kg.ac.rs |
The anticoagulant potential of this class of compounds has also been explored. Specific derivatives have been shown to interfere with the coagulation cascade, suggesting their potential use in the prevention and treatment of thrombotic disorders. The mechanism of action is thought to involve the inhibition of key clotting factors, although the precise interactions are still under investigation.
Research has indicated that certain 4-amino-pyrimidine derivatives possess antidiabetic properties. researchgate.net A study involving newly synthesized 7-(substituted phenyl) chromeno-pyrano[2,3-d]pyrimidine-6,8,10-(7H,9H,11H)-trione derivatives demonstrated their potential as aldose reductase inhibitors, a key target in the management of diabetic complications. sci-hub.se Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol, and its inhibition is considered a strategy for preventing long-term diabetic complications. sci-hub.se The synthesized compounds were evaluated for their in vitro aldose reductase inhibitory activity, highlighting their potential as novel antidiabetic agents. sci-hub.se
Some derivatives of the this compound family have been identified as inhibitors of the enzyme urease. Urease is a key enzyme in several pathological conditions, including infections by Helicobacter pylori. The inhibition of this enzyme can be a valuable therapeutic strategy. The structural features of the chromeno-pyrimidine scaffold appear to be conducive to binding to the active site of urease, leading to its inhibition.
A series of 2-methoxy-5H benzopyrano[4,3-d]pyrimidin-5-amines were synthesized and evaluated for their analgesic activity. nih.gov These compounds demonstrated good analgesic effects in in vivo experiments without causing any gastric toxicity. nih.gov This suggests that the chromeno-pyrimidine core can be modified to produce compounds with significant pain-relieving properties, potentially offering a safer alternative to existing analgesics.
Anti-allergic Activity
Research into the anti-allergic properties of pyrimidine derivatives has identified certain compounds with potential in this area. A United States patent describes a class of 2-Q-4-[XZC=C(R)NH]-5-R1-6-R2-pyrimidines as possessing anti-allergic activities. google.com The general structure of these compounds is characterized by a substituted amino group at the 4-position of the pyrimidine ring. While these compounds are not direct derivatives of this compound, the findings suggest that the 4-aminopyrimidine (B60600) moiety is a key pharmacophore for anti-allergic potential. Further investigation into chromeno-fused pyrimidines could be a promising avenue for the development of novel anti-allergic agents.
Cardiotonic Activity
The search for new cardiotonic agents has led to the exploration of various heterocyclic compounds, including pyrimidine derivatives. A study focused on the synthesis and cardiotonic activity of novel pyrimidine derivatives, specifically 2-(dimethylamino)-5-pyrimidinecarboxylates and their corresponding carboxylic acids and decarboxylated analogues. acs.orgnih.gov These compounds were evaluated for their effects on the contractile force and frequency of guinea pig atria. nih.gov
One of the synthesized compounds, 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid (Compound 28), emerged as a potent positive inotropic agent. nih.gov In contrast, its methyl ester counterpart, methyl 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylate (Compound 17), was found to decrease both the contractile force and frequency of the atria. nih.gov The proposed mechanism for the positive inotropic effect of Compound 28 involves antagonism of the negative influence of endogenous adenosine (B11128) on the heart. nih.gov
It is important to note that these active compounds are not direct derivatives of this compound. However, the research highlights the potential of the pyrimidine scaffold in modulating cardiac function. The fusion of a chromone (B188151) ring to this active pyrimidine core could lead to the development of novel cardiotonic agents, warranting further investigation into the synthesis and biological evaluation of such derivatives.
Table 1: Cardiotonic Activity of Selected Pyrimidine Derivatives
| Compound Number | Chemical Name | Observed Effect on Guinea Pig Atria | Proposed Mechanism of Action |
| 28 | 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid | Positive inotropic agent | Antagonism of endogenous adenosine |
| 17 | methyl 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylate | Reduced contractile force and frequency | Partial agonist at the purinergic inhibitory (A1) receptor |
Hepatoprotective Activity
The investigation into the hepatoprotective effects of pyrimidine derivatives has shown promising results, particularly with compounds related to the drug Xymedon. While not direct derivatives of this compound, these studies provide insight into the potential of the pyrimidine core in liver protection.
Research has demonstrated that pyrimidine derivatives can stimulate the regeneration of liver tissue following toxic injury. For instance, the drug oxymethyluracil (2-methyl-4-amino-6-oxy-pyrimidine) has been noted for its hepatoprotective properties. Furthermore, derivatives of Xymedon, which is 1,2-dihydro-4,6-dimethyl-1-N-(2-hydroxyethyl)pyrimidone-2, have been shown to stimulate liver regeneration after damage induced by carbon tetrachloride.
A study on novel pyrimidine derivatives based on Xymedon revealed their antitoxic activity in cases of acute poisoning with carbon tetrachloride. The administration of these derivatives led to increased survival rates in animals and the normalization of functional parameters that are typically compromised by toxic liver injury.
Another investigation focused on L-ascorbate 1-(2-hydroxyethyl)-4,6-dimethyl-1,2-dihydropyrimidin-2-one, a derivative of Xymedon. This compound exhibited hepatoprotective properties on a model of toxic liver damage induced by carbon tetrachloride, with its efficacy being reportedly higher than that of Xymedon and another hepatoprotective agent, Thiotriazolin.
These findings underscore the potential of the pyrimidine scaffold in developing new hepatoprotective agents. The synthesis and evaluation of this compound derivatives could therefore be a valuable area of research for new therapies against liver damage.
Anti-HIV Activity
The quest for novel anti-HIV agents has led to the exploration of a wide array of heterocyclic compounds, including those with a pyrimidine core. While direct studies on the anti-HIV activity of this compound derivatives are not extensively documented, research on related structures provides valuable insights.
Cyclotriazadisulfonamide (CADA) compounds are known to selectively down-modulate the human cell-surface CD4 protein, which is a primary receptor for HIV entry into host cells. nih.gov This mechanism makes them interesting candidates as HIV entry inhibitors. nih.gov The synthesis of pyridine-fused CADA analogues has demonstrated that hydrophobic substituents can enhance the potency of these compounds. nih.gov This suggests that the incorporation of aromatic ring systems, such as the chromene in the target compound, could be a viable strategy for developing new anti-HIV agents.
Furthermore, a study on the synthesis and evaluation of anti-HIV-1 and anti-HSV-1 activities of 4H- acs.orgnih.govnih.gov-triazolo[1,5-a]pyrimidin-5-one derivatives showed that some of these compounds completely inhibited the proliferation of HIV-1 viruses at concentrations of 25 and 50 micrograms/ml. This indicates the potential of fused pyrimidine systems in anti-HIV drug discovery.
Research on pyrimidine derivatives has also highlighted their role as antiviral agents. The diverse biological activities of pyrimidines, including their antiviral properties, stem from their fundamental role in the structure of nucleic acids. nih.govresearchgate.net
Although specific data on this compound is scarce, the proven anti-HIV activity of various fused pyrimidine and chromene-containing compounds underscores the potential of this scaffold for the development of new antiretroviral therapies.
Antiplatelet Activity
The benzopyrano[4,3-d]pyrimidine system has been identified as a valuable scaffold for developing molecules with antiplatelet activity. Research has focused on synthesizing and evaluating derivatives of this system for their ability to inhibit platelet aggregation.
One study reported on the synthesis of new 2-substituted benzopyrano[4,3-d]pyrimidin-4-cycloamines and 4-amino/cycloamino-benzopyrano[4,3-d]pyrimidin-5-ones. nih.gov Several of these compounds demonstrated broad-spectrum antiplatelet activity in vitro. nih.gov Notably, some of these derivatives were found to be more potent than aspirin (B1665792) as antithrombotic agents in vivo, with the added advantage of not increasing bleeding time. nih.gov
Another investigation focused on 2-methoxy-5H acs.orgbenzopyrano[4,3-d]pyrimidin-5-amine derivatives. nih.gov These compounds were screened for their in vitro antiplatelet activity against aggregation induced by ADP, arachidonic acid (AA), and collagen. nih.gov The results indicated that these derivatives possessed antiplatelet activity, particularly against AA or collagen-induced aggregation. nih.gov
These findings suggest that the this compound core structure is a promising starting point for the design of novel antiplatelet agents. The ability of these compounds to act on different pathways of platelet aggregation highlights their potential as effective antithrombotic therapies.
Table 4: Antiplatelet Activity of Benzopyranopyrimidine Derivatives
| Compound Series | In Vitro Activity | In Vivo Activity |
| 2-substituted benzopyrano[4,3-d]pyrimidin-4-cycloamines and 4-amino/cycloamino-benzopyrano[4,3-d]pyrimidin-5-ones | Broad-spectrum antiplatelet activity. nih.gov | More potent than aspirin as antithrombotics, without increasing bleeding. nih.gov |
| 2-methoxy-5H acs.orgbenzopyrano[4,3-d]pyrimidin-5-amines | Inhibition of aggregation induced by arachidonic acid (AA) and collagen. nih.gov | - |
Mechanistic Insights into Biological Activity and Molecular Interactions
Elucidation of Molecular Targets and Biochemical Pathways
The chromeno[4,3-d]pyrimidine scaffold is a key feature of various biologically active molecules. Research into its derivatives has pointed towards several potential molecular targets and pathways through which these compounds may exert their effects.
Inhibition of Specific Enzymes Involved in Cell Growth and Survival Pathways
Derivatives of the related pyrazolo[4,3-d]pyrimidine scaffold have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov For instance, 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have demonstrated nanomolar inhibitory activity against CDKs, leading to the dephosphorylation of the retinoblastoma protein and RNA polymerase II, ultimately inducing apoptosis in cancer cell lines. nih.gov One such compound was found to have a dual mechanism of action, not only acting as a kinase inhibitor but also inducing the degradation of cyclin K. nih.gov This suggests that chromenopyrimidine structures could potentially interfere with cell cycle progression and survival pathways through similar kinase inhibition.
Targeting of Histidine Amino Acid Residues on Enzymatic Proteins
While direct evidence for 4-Amino-5H-chromeno[4,3-d]pyrimidin-5-one targeting histidine residues is unavailable, the strategic placement of amino and pyrimidine (B1678525) groups in a molecule can facilitate interactions with specific amino acid residues within enzyme active sites. The investigation of other heterocyclic compounds could provide insights into this potential mechanism.
Tyrosine Kinase Inhibition
The pyrimidine core is a common feature in many tyrosine kinase inhibitors. While specific studies on this compound are lacking, research on related structures provides valuable insights. For example, derivatives of 4H-chromeno[2,3-d]pyrimidin-4-one have been identified as antiproliferative agents. nih.gov Although the direct tyrosine kinase inhibitory activity was not the primary focus of this study, the observed biological effects are often linked to the modulation of kinase signaling pathways.
Inhibition of CAP1 (Adenylyl Cyclase-Associated Protein 1) Expression
Currently, there is no direct evidence from the available literature to suggest that this compound or its close analogs inhibit the expression of CAP1. Further research would be necessary to explore this potential mechanism.
Modulation of DNA Methyltransferases
The potential for chromene derivatives to modulate DNA methyltransferases (DNMTs) is an area of active investigation. However, specific studies linking this compound to the inhibition or modulation of DNMTs have not been identified in the current body of scientific literature.
Investigation of Binding Interactions with Biological Macromolecules
The binding interactions of small molecules with biological macromolecules are fundamental to their mechanism of action. For the related pyrazolo[4,3-d]pyrimidine derivatives, X-ray crystallography has confirmed a competitive mode of inhibition with CDK2. nih.gov Specifically, the crystal structure of CDK2/A2 in complex with a potent inhibitor from this class revealed the key interactions within the ATP-binding pocket. nih.gov
Analysis of Signal Transduction Cascade Modulation
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. nih.govnih.govglpbio.com Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.govnih.gov Compounds with a chromene or pyrimidine core have been shown to interfere with this pathway at various levels.
Research on various chromene-based compounds has demonstrated their ability to inhibit cell proliferation in cancer cell lines. nih.gov For instance, certain synthetic chromenes have shown promising anticancer activity, with some progressing to clinical trials. nih.gov The mechanism often involves the inhibition of key kinases within the PI3K/Akt/mTOR pathway. While direct evidence for this compound is not yet available, its structural similarity to other bioactive chromenopyrimidines suggests it may also modulate this critical signaling cascade.
The pyrimidine moiety is also a well-known pharmacophore in kinase inhibitors. The structural characteristics of this compound, particularly the amino group at the 4-position, could facilitate interactions with the ATP-binding pocket of kinases such as PI3K, Akt, or mTOR, leading to their inhibition.
A summary of the potential interactions based on related compounds is presented in the table below:
| Signaling Pathway Component | Potential Effect of Chromenopyrimidine Derivatives | Reference Compound Class |
| PI3K (Phosphoinositide 3-kinase) | Inhibition of kinase activity, leading to decreased cell proliferation and survival. | Chromene-based compounds |
| Akt (Protein Kinase B) | Inhibition of phosphorylation, preventing downstream signaling for cell growth and survival. | Chromene derivatives |
| mTOR (mammalian Target of Rapamycin) | Inhibition of mTORC1 and/or mTORC2 complexes, affecting protein synthesis and cell growth. | Pyrimidine-based inhibitors |
Exploration of Epigenetic Mechanisms of Action
Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in regulating gene expression without altering the DNA sequence itself. Aberrant epigenetic patterns are a common feature of cancer and other diseases. nih.govnih.gov
Histone Deacetylase (HDAC) Inhibition:
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. nih.govnih.gov HDAC inhibitors have emerged as a promising class of anti-cancer agents, as they can reactivate the expression of tumor suppressor genes. nih.govnih.govresearchgate.netyoutube.com Several compounds containing a pyrimidine scaffold have been designed and synthesized as HDAC inhibitors. researchgate.net These inhibitors typically feature a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group that chelates the zinc ion in the active site of HDACs. The chromenopyrimidine core of this compound could potentially serve as a scaffold for the design of novel HDAC inhibitors.
DNA Methyltransferase (DNMT) Inhibition:
DNA methylation, the addition of a methyl group to DNA, is another key epigenetic modification that can lead to gene silencing. nih.govgoogle.comnih.gov DNA methyltransferase (DNMT) inhibitors can reverse this process, leading to the re-expression of silenced tumor suppressor genes. nih.govgoogle.com While direct studies on chromenopyrimidine derivatives as DNMT inhibitors are scarce, the potential for small molecules to interfere with DNMT activity is an active area of research. nih.gov Some heterocyclic compounds have been identified as inhibitors of bacterial DNA adenine (B156593) methyltransferases, suggesting that similar structures could be explored for their effects on human DNMTs. nih.gov
The potential epigenetic targets for this compound, based on the activities of related compound classes, are summarized below:
| Epigenetic Target | Potential Mechanism of Action | Related Compound Class |
| Histone Deacetylases (HDACs) | Inhibition of enzymatic activity, leading to histone hyperacetylation and re-expression of tumor suppressor genes. | Pyrimidine-based HDAC inhibitors |
| DNA Methyltransferases (DNMTs) | Potential for direct or indirect inhibition of DNMT activity, leading to DNA demethylation and gene re-expression. | Heterocyclic compounds |
Structure Activity Relationship Sar Studies of 4 Amino 5h Chromeno 4,3 D Pyrimidin 5 One Analogs
Impact of Substituent Modifications on Biological Efficacy
The biological activity of 4-Amino-5H-chromeno[4,3-d]pyrimidin-5-one analogs can be significantly altered by the addition or modification of various chemical groups, known as substituents, at different positions on the molecule's core structure.
Influence of Lipophilicity of Substituents on Antitumor Activity
The lipophilicity, or the ability of a compound to dissolve in fats and lipids, of substituents plays a crucial role in the antitumor activity of this compound analogs. Research has shown that the antitumor efficacy of these compounds is significantly influenced by the hydrophobic or hydrophilic nature of the substituents at the 2-, 3-, and fused 2,3-positions of the chromene ring. researchgate.net For instance, in a series of 7H-benzo[h]chromeno[2,3-d]pyrimidine derivatives, the lipophilicity of substituents was found to be a key determinant of their cytotoxic activity against various cancer cell lines, including MCF-7, HCT-116, and HepG-2. researchgate.net This suggests that optimizing the lipophilicity of the substituents is a critical aspect in the development of these compounds as effective anticancer agents.
Positional Effects of Substituents
The placement of substituents on the chromene and pyrimidine (B1678525) rings has a profound impact on the biological activity of this compound analogs.
Chromene Ring Modifications:
2- and 3-Positions: Modifications at these positions have been a major focus of SAR studies. The nature of the substituent, whether it is hydrophobic or hydrophilic, significantly affects the antitumor activity. researchgate.net
7-Position: The introduction of a bromine substituent at the C7 position of the chromene moiety has been shown to enhance anticancer properties. For example, certain chromene derivatives with a bromine at this position exhibited low IC50 values against Hs578t breast cancer cells. nih.gov
9-Position: A methoxyl group at the C9 position of the chromene unit has also been associated with interesting anticancer potential. nih.gov
Fused Pyrimidine Ring Modifications:
4-Position: The presence of an amine group at the 4-position of the pyrimidine ring is a common feature in many biologically active analogs. scielo.org.zaajol.info
The following table summarizes the positional effects of various substituents on the biological activity of chromenopyrimidine analogs.
| Position | Substituent | Biological Activity | Reference |
| 2-, 3- | Hydrophobic/Hydrophilic groups | Antitumor | researchgate.net |
| 7- | Bromine | Anticancer | nih.gov |
| 9- | Methoxyl | Anticancer | nih.gov |
| 4- (Pyrimidine) | Amine | Antibacterial | scielo.org.zaajol.info |
Role of Halogenation in Modulating Antimicrobial Activity
The introduction of halogen atoms, such as chlorine, into the structure of this compound analogs can significantly influence their antimicrobial properties. Halogenation is a known strategy to enhance the antimicrobial and antibiofilm activities of various heterocyclic compounds. mdpi.comnih.govnih.gov
Specifically, chlorine has been identified as a key element for improving the antibacterial activity of chromenopyrimidine derivatives. scielo.org.zaajol.info In one study, a chromeno[2,3-d]pyrimidine derivative featuring a chlorine atom (compound 4e) demonstrated notable activity against Bacillus cereus and Pseudomonas aeruginosa. scielo.org.zaajol.info The presence of the chlorine group, combined with the fused heterocyclic structure and an amine at the 4-position of the pyrimidine ring, contributed to its enhanced antibacterial effects. scielo.org.zaajol.info This aligns with broader findings that halogenation can augment the target binding affinity of antimicrobial compounds. mdpi.com
Correlation between Molecular Size, Polarity, and Pharmacological Action
The pharmacological action of this compound analogs is intrinsically linked to their molecular size and polarity. These physicochemical properties govern how the molecule interacts with biological systems, including its absorption, distribution, metabolism, and excretion (ADME).
Molecular Size: The size of the molecule can influence its ability to fit into the active site of a target enzyme or receptor. For instance, in a study of pyrazolo[3,4-d]pyrimidine derivatives, it was suggested that substituting large electron-donating groups on the phenyl ring could improve antibacterial activities. researchgate.net
Polarity: The polarity of a molecule, which is determined by the distribution of electron density, affects its solubility and ability to cross cell membranes. The interplay between polar and non-polar features is crucial for biological activity. For example, the presence of both a quinoline (B57606) moiety, which is thought to intercalate into hematin (B1673048) crystals, and a side chain that lies on the crystal face is important for the antiplasmodial activity of 4-aminoquinolines. nih.gov
In silico studies, which use computer models to predict ADME properties, are often employed to assess the drug-likeness of newly synthesized compounds based on parameters like molecular weight and polarity. mdpi.comscirp.org
Comprehensive Correlation of Structural Features with Specific Biological Activities
The diverse biological activities of this compound analogs are directly tied to their specific structural features.
Antitumor Activity:
The anticancer potential of these compounds is often associated with specific substitutions on the chromene ring.
Bromine at C7: Enhances anticancer properties against breast cancer cells. nih.gov
Methoxyl at C9: Shows promising anticancer potential. nih.gov
Lipophilicity at 2- and 3-positions: Significantly impacts cytotoxic activity against various cancer cell lines. researchgate.net
Antimicrobial Activity:
The antimicrobial efficacy is largely influenced by halogenation and the nature of substituents on the aromatic rings.
Chlorine substitution: Confers good antibacterial activity, particularly against Bacillus cereus and Pseudomonas aeruginosa. scielo.org.zaajol.info
Electron-withdrawing groups at the 4-position of a phenyl ring: Can improve antibacterial activity against both Gram-positive and Gram-negative bacteria. ajol.info
Other Biological Activities:
The versatile scaffold of chromenopyrimidines has been explored for a range of other therapeutic applications.
Antiviral Activity: The chromenopyrimidine core has attracted attention for its potential antiviral properties. rjraap.com
Dopamine (B1211576) D4 Receptor Antagonism: Certain chromeno[3,4-c]pyridin-5-ones have shown selective affinity for the dopamine D4 receptor, suggesting potential as antipsychotic agents. nih.gov
Protein Kinase Inhibition: Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of protein kinase B (Akt) and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govnih.gov
The following table provides a detailed correlation between structural features and specific biological activities.
| Structural Feature | Biological Activity | Example Compound/Derivative | Reference |
| Bromine at C7 of chromene ring | Anticancer | Chromene derivatives 4.25 and 8 | nih.gov |
| Methoxyl at C9 of chromene ring | Anticancer | Chromene derivative 4.13 | nih.gov |
| Lipophilic substituents at 2- and 3-positions | Antitumor | 7H-benzo[h]chromeno[2,3-d]pyrimidines | researchgate.net |
| Chlorine substitution | Antibacterial | Chromeno[2,3-d]pyrimidine 4e | scielo.org.zaajol.info |
| Electron-withdrawing group at 4-position of phenyl ring | Antibacterial | 4H-chromene derivatives | ajol.info |
| Fused chromeno[3,4-c]pyridin-5-one core | Dopamine D4 receptor antagonist | 3-benzyl-8-methyl-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one | nih.gov |
| 4-Amino-5,6-diaryl-furo[2,3-d]pyrimidine core | GSK-3β inhibitor | 4-amino-3-(4-(benzenesulfonylamino)-phenyl)-2-(3-pyridyl)-furo[2,3-d]pyrimidine | nih.gov |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide core | Protein kinase B (Akt) inhibitor | nih.gov |
Rational Design Principles for the Development of Potent Analogs Based on SAR
The insights gained from Structure-Activity Relationship (SAR) studies provide a foundation for the rational design of more potent and selective this compound analogs.
A key principle in the rational design of these compounds is the strategic placement of specific functional groups to enhance biological activity. For antiplasmodial agents based on the 4-aminoquinoline (B48711) scaffold, four structural features were identified as crucial for activity against both chloroquine-susceptible and -resistant strains: an unsubstituted AQ ring, a halogen (Cl, Br, or I) at the 7-position, and two protonatable nitrogen atoms at specific locations. nih.gov
For antimicrobial applications, the introduction of halogens, particularly chlorine, is a promising strategy. scielo.org.zaajol.info Furthermore, the addition of large electron-donating groups to phenyl rings has been suggested to improve antibacterial efficacy. researchgate.net
In the context of anticancer drug development, the focus is on optimizing lipophilicity and introducing substituents at key positions on the chromene ring, such as bromine at C7 and methoxyl at C9, which have been shown to enhance cytotoxicity. researchgate.netnih.gov
The development of protein kinase inhibitors often involves creating structures that can fit into the ATP-binding pocket of the target kinase. For example, the design of 4-amino-5,6-diaryl-furo[2,3-d]pyrimidines as GSK-3β inhibitors was guided by docking studies to understand the binding mode. nih.gov Similarly, the optimization of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as Akt inhibitors involved modifying the linker group to improve oral bioavailability. nih.gov
The use of computational tools, such as quantitative structure-activity relationship (QSAR) modeling, can further refine the design process by predicting the activity of novel compounds before they are synthesized. nih.gov
Computational Chemistry and Cheminformatics Approaches in Chromenopyrimidinone Research
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding the molecular basis of a drug's activity.
Research on derivatives of the 5H-chromeno[4,3-d]pyrimidine core has successfully employed molecular docking to predict how these compounds interact with biological targets. In a study on 4-aryl-5H-chromeno[4,3-d]pyrimidine-2-amine derivatives, docking was used to calculate the binding free energy, with several compounds showing high docking scores, indicating strong potential interactions with their target. researchgate.net
A clear example of this approach can be seen in a study of related 5H-chromeno[4,3-b]pyridin-5-one derivatives, which are structurally similar to the chromenopyrimidinone scaffold. nih.gov In this research, molecular docking was used to investigate the antifungal activity of these compounds against the enzyme succinate (B1194679) dehydrogenase (SDH). The study predicted that the most active compound, 1i , fits into a specific pocket of the SDH enzyme. nih.gov The docking analysis calculated a strong binding energy of -7.16 kcal/mol, suggesting a stable and favorable interaction. nih.gov This binding was attributed to interactions with key amino acid residues within the enzyme's active site. nih.gov
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
| Derivative 1i | Succinate Dehydrogenase (SDH) | -7.16 | Placed in a pocket constructed from amino acid residues of SDH. nih.gov |
Note: Data is for a related 5H-chromeno[4,3-b]pyridin-5-one derivative.
A critical step in computational research is the validation of in silico predictions with real-world experimental data. The insights gained from molecular docking are considered more reliable when they correlate with in vitro or in vivo biological activity.
In the study of 4-aryl-5H-chromeno[4,3-d]pyrimidine-2-amine derivatives, the docking results were compared against in vitro cytotoxicity data. researchgate.net The compounds that showed the highest docking scores (CHR 7, CHR 8, and CHR 9) were also found to have moderate antimicrobial activity against gram-positive organisms and moderate cytotoxicity against HeLa cell lines, with growth inhibitory concentration (GI50) values ranging from 37.9 to 57.1 μM. researchgate.net
Similarly, the docking predictions for the antifungal 5H-chromeno[4,3-b]pyridin-5-one derivative 1i were strongly supported by experimental evidence. The compound demonstrated significant in vitro antifungal activity against Alternaria alternata, with an effective concentration (EC50) value of 15.72 µg/mL. nih.gov Furthermore, its in vivo efficacy was confirmed on pears, where it showed a more potent inhibitory effect against the fungus than the positive controls, azoxystrobin (B1666510) and osthole. nih.gov This strong correlation between the predicted binding affinity and the observed biological activity validates the docking model and supports the hypothesis that the compound's antifungal effect is due to the inhibition of the SDH enzyme. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
While specific QSAR models for 4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one were not identified in the surveyed literature, the methodology is widely applied to related heterocyclic systems like pyrimidines and chromones. nih.govfrontiersin.org The development of a QSAR model is a systematic process. First, a set of compounds with known biological activities (the training set) is selected. nih.gov Then, a wide variety of molecular descriptors are calculated for each compound. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical properties (e.g., LogP), electronic properties (e.g., HOMO/LUMO energies), and topological features (e.g., Wiener index). frontiersin.orgfip.orgresearchgate.net
Using statistical techniques like Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN), an equation is generated that best correlates the values of the descriptors with the biological activity. nih.gov For instance, a 2D-QSAR study on 3-iodochromone derivatives identified descriptors such as DeltaEpsilonC (electronic), T_2_Cl_6 (topological), and ZCompDipole (dipole moment) as major factors influencing fungicidal activity. frontiersin.org The resulting model showed high statistical significance, which allows it to be used to predict the activity of new, yet-to-be-synthesized compounds based solely on their structure. frontiersin.org Such a model, if developed for the chromenopyrimidinone series, would be invaluable for guiding the design of new derivatives with potentially enhanced potency.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
In silico ADMET profiling involves using computational models to predict the pharmacokinetic and toxicological properties of a compound. This early-stage assessment helps to identify candidates that are likely to fail in later stages of drug development due to poor ADMET properties.
The "drug-likeness" of a compound is often evaluated using guidelines like Lipinski's Rule of Five. This rule states that an orally active drug is likely to have: a molecular weight under 500 Da, a LogP value less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.
Studies on N-benzylidene derivatives of the related 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine scaffold have determined their physicochemical properties according to Lipinski's rules to predict their bioavailability. mdpi.com Similarly, detailed in silico ADMET studies were performed on 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine derivatives to assess their potential as anti-tumor agents. scirp.org222.198.130scirp.org The analysis of one such bioactive compound is summarized in the table below, showing its compliance with key drug-likeness parameters and a favorable bioavailability score, suggesting its suitability for oral drug applications. scirp.org222.198.130scirp.org
| Property | Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 383.42 g/mol | < 500 | Yes |
| LogP (Octanol/Water Partition) | 3.59 | < 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |
| Molar Refractivity | 108.31 | 40-130 | Yes |
| Bioavailability Score | 0.55 | - | Favorable |
Note: Data is for a related 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine derivative (compound 6c from the cited literature). scirp.org
Prediction of Blood-Brain Barrier (BBB) Penetration and Central Nervous System (CNS) Activity
The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating central nervous system (CNS) disorders. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Computational, or in silico, methods are increasingly employed in the early stages of drug discovery to predict the BBB permeability of novel compounds, thereby reducing the time and cost associated with experimental assays.
For a compound to effectively penetrate the BBB via passive diffusion, it generally needs to possess a specific set of physicochemical properties. Key factors influencing BBB penetration include high lipophilicity, a low molecular weight (typically under 400-500 Da), a limited number of hydrogen bond donors and acceptors, and a small polar surface area. mdpi.comnih.govdovepress.com Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms are often developed using large datasets of compounds with experimentally determined BBB permeability to predict the potential of new chemical entities to enter the CNS. nih.govnih.gov These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity, in this case, its ability to cross the BBB.
While no specific in silico studies on the BBB penetration of this compound have been published, the general principles of BBB prediction can be applied. The molecular properties of this compound would be calculated and used as inputs for various predictive models.
Table 1: Key Molecular Descriptors Influencing Blood-Brain Barrier Penetration
| Descriptor | Favorable for BBB Penetration | Rationale |
| LogP (Lipophilicity) | High | Enables partitioning into the lipid membranes of the endothelial cells. mdpi.com |
| Molecular Weight (MW) | Low (<400-500 Da) | Smaller molecules can more easily diffuse through the tight junctions of the BBB. dovepress.com |
| Hydrogen Bond Donors (HBD) | Low | Reduces the energy penalty for desolvation when entering the lipid membrane. nih.gov |
| Hydrogen Bond Acceptors (HBA) | Low | Reduces the energy penalty for desolvation when entering the lipid membrane. nih.gov |
| Polar Surface Area (PSA) | Low | A smaller polar surface area is associated with increased permeability across lipid bilayers. dovepress.com |
| Rotatable Bonds | Low | Increased molecular flexibility can sometimes be detrimental to passive diffusion. nih.gov |
Neuro-protective Agent Predictions
Computational methods, particularly molecular docking, are instrumental in predicting the potential of compounds to act as neuroprotective agents. This approach involves modeling the interaction between a small molecule (ligand) and a macromolecular target, such as a receptor or enzyme, at the atomic level. By predicting the binding affinity and mode of interaction, researchers can identify promising candidates for further development. Neurodegenerative diseases often involve complex pathological pathways, including neuroinflammation and excitotoxicity, which present multiple targets for therapeutic intervention. nih.govmdpi.com
In the absence of direct computational studies on this compound, research on structurally related compounds can provide valuable insights. For instance, a study on novel derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, which share a fused heterocyclic system, investigated their neurotropic activity through molecular docking against the GABAA receptor. mdpi.com The GABAA receptor is a key target for anxiolytic and anticonvulsant drugs.
The study revealed that several of the synthesized compounds exhibited favorable binding energies with the GABAA receptor, comparable to the control drug, diazepam. mdpi.com The interactions were primarily driven by hydrophobic and electrostatic forces within the binding pocket of the receptor. mdpi.com This suggests that the chromenopyrimidinone scaffold and its bioisosteres have the potential to interact with neurological targets.
Table 2: Example of Molecular Docking Results for Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine Derivatives with the GABAA Receptor mdpi.com
| Compound | Binding Energy (kcal/mol) |
| Diazepam (Control) | -7.5 |
| Compound 3a | -7.2 |
| Compound 3c | -7.8 |
| Compound 3d | -8.1 |
| Compound 3e | -7.6 |
| Compound 4b | -7.9 |
| Compound 4c | -8.0 |
| Compound 4d | -7.7 |
This table is illustrative and based on findings for structurally related compounds. The specific binding energies for this compound would require dedicated computational analysis.
Furthermore, studies on other heterocyclic scaffolds have demonstrated the utility of in silico approaches in identifying potential neuroprotective agents. For example, novel triazole-pyrimidine hybrids have been evaluated for their neuroprotective and anti-neuroinflammatory properties using molecular docking against targets like ATF4 and NF-kB, which are involved in cellular stress and inflammatory pathways. nih.gov These computational predictions, often coupled with in vitro assays, play a crucial role in elucidating the mechanism of action and guiding the development of new therapeutics for neurodegenerative diseases. nih.gov
Applications and Future Research Directions
Medicinal Chemistry Applications and Drug Development
The chromenopyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets, making it a valuable starting point for drug development.
The chromeno[4,3-d]pyrimidine skeleton is a cornerstone for the discovery of new pharmaceutical agents due to the broad spectrum of biological activities exhibited by its derivatives. scirp.orgscirp.org These compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. Their mechanism often involves interacting with specific molecular targets like enzymes or receptors, thereby modulating key biochemical pathways.
Research has identified derivatives of the related 4H-chromeno[2,3-d]pyrimidin-4-one scaffold as potent inducers of cellular senescence in cancer cells. nih.gov This process, known as therapy-induced senescence (TIS), represents a novel approach to cancer treatment. nih.gov In one study, a high-throughput screening campaign identified a hit compound from this class, which then served as a lead for the development of a focused library of analogues to establish a structure-activity relationship (SAR) and identify molecules with remarkable anti-melanoma activity. nih.gov
Furthermore, the chromene ring is a key feature in inhibitors of β-Secretase (BACE-1), an enzyme implicated in Alzheimer's disease. acs.org SAR analysis of these complex molecules revealed that substitutions on the chroman ring could significantly enhance potency and selectivity for the BACE-1 enzyme. acs.org For instance, a derivative containing a 3,4-dimethoxyphenyl group demonstrated high potency, highlighting how the core structure can be modified to achieve desired therapeutic properties. acs.org Similarly, related pyrimidine (B1678525) compounds have been optimized as potent and selective inhibitors of Protein Kinase B (PKB/Akt), a crucial component in cell signaling pathways that are often deregulated in cancer. nih.gov
Table 1: Examples of Chromenopyrimidine Derivatives and Analogs as Lead Compounds
| Compound Class/Derivative | Therapeutic Target/Application | Research Finding | Reference(s) |
|---|---|---|---|
| 4H-Chromeno[2,3-d]pyrimidin-4-one Derivatives | Cancer (Melanoma) | Induce cellular senescence, leading to antiproliferative activity. | nih.gov |
| Chromene-based Derivatives | Alzheimer's Disease | Act as potent and selective inhibitors of the BACE-1 enzyme. | acs.org |
| 4-Amino-2-(aryl)-5H-chromeno[4,3-d]pyrimidin-5-one | General Medicinal Chemistry | Investigated for anticancer, antimicrobial, and anti-inflammatory properties. | |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Cancer | Act as potent and orally bioavailable inhibitors of Protein Kinase B (PKB/Akt). | nih.gov |
Beyond their direct therapeutic potential, chromenopyrimidine derivatives serve as valuable chemical probes for exploring and understanding complex biological systems. By acting as inhibitors of specific enzymes or modulators of receptors, these compounds allow researchers to dissect biochemical pathways. For example, selective inhibitors of Protein Kinase B (PKB) have been used to modulate signaling biomarkers in vivo. nih.gov This allows for a detailed characterization of the PI3K-PKB-mTOR pathway, which is vital for cell proliferation and survival and is frequently dysregulated in human tumors. nih.gov The ability to selectively block a component of this pathway with a small molecule provides direct evidence of its function and its role in disease progression.
Applications in Organic Synthesis and Materials Science
The structural framework of 4-Amino-5H-chromeno[4,3-d]pyrimidin-5-one is not only significant for its biological interactions but also for its utility in chemical synthesis and the potential development of novel materials.
The chromeno[4,3-d]pyrimidine scaffold is an important building block in organic synthesis. researchgate.net The core structure can be used as a starting platform for the synthesis of more complex heterocyclic systems. scirp.org For example, the 2-amino-4H-chromene moiety can be used as a versatile precursor to construct fused pyrimidine systems. scirp.orgscirp.org Synthetic routes have been developed where the 2-amino function of a 4H-chromene is transformed into an imidate, which then undergoes an aza-annulation reaction with hydrazine (B178648) to yield the desired fused chromenopyrimidine structure. scirp.orgresearchgate.net This modular approach allows chemists to introduce molecular diversity and build libraries of complex molecules for further investigation. scirp.org
Table 2: Synthesis of Fused Heterocycles from Chromene Building Blocks
| Starting Platform | Key Reaction Step | Resulting Complex Molecule | Reference(s) |
|---|---|---|---|
| 2-Amino-4H-chromen-4-carbonitrile | Transformation into imidate, followed by aza-annulation with hydrazine. | 4-Imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine | scirp.orgscirp.orgresearchgate.net |
| Biginelli Products and 1,3-benzenediols | Condensation reaction. | Diastereomerically pure hexahydro-5H-chromeno[4,3-d]pyrimidin-5-ones | researchgate.net |
There is an emerging interest in the application of chromenopyrimidine derivatives in materials science. Research indicates that these types of compounds are utilized in the development of new materials and chemical processes. While the primary focus of current research remains in medicinal chemistry, the fused aromatic nature and heteroatom-rich structure of this compound suggest a potential for unique electronic and photophysical properties. Further investigation is required to fully explore their utility in fields such as organic electronics or as components in functional polymers.
Perspectives on Novel Therapeutic Strategies
Another key strategy involves the targeted inhibition of critical signaling pathways. The development of potent and selective BACE-1 inhibitors based on the chromene framework represents a disease-modifying approach for Alzheimer's disease, aiming to slow its progression. acs.org Similarly, targeting the frequently over-activated PKB/Akt signaling pathway in cancers with specific inhibitors offers a more precise and potentially less toxic treatment compared to broad-spectrum cytotoxic agents. nih.gov These targeted approaches, enabled by lead compounds from the chromenopyrimidine family, exemplify the shift towards precision medicine.
Targeting Cancer Stem Cells for Improved Oncological Outcomes
While direct evidence for the activity of this compound against cancer stem cells (CSCs) is not yet established, the general class of chromene derivatives has been investigated for its potential to eradicate this resilient cancer cell population. CSCs are known to be a key driver of tumor recurrence and metastasis. The development of agents that can selectively target CSCs is a critical goal in oncology. Future research could focus on evaluating the efficacy of this compound and its derivatives on CSC populations in various cancer models, including those for breast and liver cancer.
Strategies for Overcoming Drug Resistance (e.g., Sorafenib Resistance in Hepatocellular Carcinoma)
The development of resistance to standard-of-care chemotherapeutics, such as the multi-kinase inhibitor Sorafenib in hepatocellular carcinoma (HCC), is a major clinical challenge. Sorafenib resistance can be mediated by various mechanisms, including the activation of alternative signaling pathways.
Derivatives of the chromenopyrimidine scaffold are being explored as potential agents to overcome such resistance. For instance, hybrid molecules combining the structural features of Sorafenib with other pharmacophores are being designed to inhibit a broader range of kinases or to target pathways that are upregulated in resistant tumors. Although not specifically tested, the unique structure of this compound makes it a candidate for investigation in Sorafenib-resistant HCC cell lines.
Future Research Avenues and Translational Potential
Exploration of Novel Derivatization Pathways and Chemical Space
The chromenopyrimidine scaffold is a versatile platform for chemical modification. The synthesis of new derivatives of this compound can be achieved through various synthetic routes, including microwave-assisted organic synthesis. By modifying the core structure at different positions, a diverse library of new chemical entities can be generated. This exploration of the chemical space is crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.
Discovery of Undiscovered Biological Activities and Therapeutic Applications
The chromenopyrimidine core is associated with a wide range of biological activities beyond anticancer effects, including antimicrobial and anti-inflammatory properties. It is therefore plausible that this compound and its derivatives may possess as-yet-undiscovered therapeutic applications. High-throughput screening of these compounds against a wide panel of biological targets could unveil novel activities and open up new avenues for drug development.
Advanced Mechanistic Studies and Comprehensive Target Validation
For promising derivatives of this compound, detailed mechanistic studies will be essential to understand their mode of action. This includes identifying their direct molecular targets and elucidating the downstream signaling pathways they modulate. Techniques such as cellular thermal shift assays (CETSA), chemoproteomics, and RNA sequencing can be employed for comprehensive target validation and to understand the full spectrum of their cellular effects. Such studies are critical for the rational design of future clinical trials and for developing biomarkers to predict patient response.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-Amino-5H-chromeno[4,3-d]pyrimidin-5-one?
The compound is synthesized via cyclization reactions using key intermediates such as 2-amino-3-cyano-4H-chromenes. A microwave-assisted, solvent-free approach with formamidine acetate as a cyclizing agent achieves yields of 85–95% under optimized conditions . Alternative routes involve multicomponent reactions, such as coupling 4-hydroxycoumarin with thiourea and aldehydes (e.g., 4-piperidinobenzaldehyde) in the presence of p-toluenesulfonic acid as a catalyst .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Structural confirmation relies on ¹H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons), ¹³C NMR (e.g., carbonyl carbons at ~160 ppm), and mass spectrometry (m/z consistent with molecular ion peaks) . Elemental analysis and IR spectroscopy (e.g., NH/OH stretches at 3200–3500 cm⁻¹) further validate purity .
Q. What starting materials are critical for its synthesis?
Key precursors include:
- 4-Hydroxycoumarin : Provides the chromene backbone.
- Thiourea or formamidine acetate : Introduces the pyrimidine ring via cyclization .
- Substituted aldehydes (e.g., 4-piperidinobenzaldehyde): Modifies the phenyl group at the 4-position .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
A comparative study (Table 1) demonstrates that varying temperature, catalyst loading, and solvent systems significantly impacts yields. For example:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| p-TSA (10 mol%) | Ethanol | 60 | 6 | 78 |
| Formamidine acetate | Solvent-free (microwave) | 120 | 0.5 | 92 |
| Optimal conditions balance reaction time and energy efficiency, with microwave irradiation reducing side-product formation . |
Q. How do structural modifications influence biological activity?
Substitutions at the 4-position (e.g., piperidine or methyl groups) enhance interactions with biological targets. For instance:
- Antibacterial activity : Electron-withdrawing groups (e.g., -Cl) improve efficacy against E. coli (MIC = 8 µg/mL) .
- Antioxidant potential : Methoxy substituents increase radical scavenging in DPPH assays (IC₅₀ = 12 µM) .
Q. How can computational modeling guide its drug-likeness evaluation?
In silico studies predict physicochemical properties using tools like Molinspiration or SwissADME:
- LogP : ~2.5 (optimal for membrane permeability).
- Topological polar surface area (TPSA) : ~80 Ų (suggests moderate oral bioavailability) . Molecular docking further identifies potential kinase-binding sites (e.g., ATP pockets) for anticancer applications .
Q. How to resolve contradictions in reported synthetic yields?
Discrepancies arise from divergent catalysts (p-toluenesulfonic acid vs. formamidine acetate) and reaction mechanisms. For example:
- Acid-catalyzed routes favor imine formation but risk side reactions (e.g., dimerization) .
- Microwave-assisted cyclization minimizes decomposition through rapid, uniform heating . Systematic screening of bases (e.g., Et₃N) and solvents (e.g., DMF vs. ethanol) can reconcile these differences .
Q. What strategies mitigate by-product formation during synthesis?
- Chromatography-free purification : Precipitation in ice-cold ethanol removes unreacted thiourea .
- Ultrasound irradiation : Enhances reaction homogeneity, reducing polycyclic by-products .
Data-Driven Insights for Experimental Design
- Reaction scalability : Gram-scale synthesis under microwave conditions maintains >90% yield, supporting industrial translation .
- Stability : The compound degrades under UV light (t₁/₂ = 48 h), necessitating dark storage for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
